molecular formula C23H20N2O B1680243 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol CAS No. 6964-62-1

2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol

Cat. No. B1680243
CAS RN: 6964-62-1
M. Wt: 340.4 g/mol
InChI Key: WEENRMPCSWFMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol” is a chemical compound used in scientific research . It has a complex molecular structure which contributes to its versatile applications.

Physical and Chemical Properties The compound has a molecular weight of 340.42 . Its IUPAC name is 7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol . The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Inhibitor of MDM2-p53 Interaction

A significant application of 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol is as a nanomolar inhibitor of the murine double minute 2 (MDM2)-p53 interaction. It binds to MDM2 with a Ki of 120 nM and activates p53 in cancer cells, representing a promising class of non-peptide inhibitors targeting the MDM2-p53 interaction. This finding suggests its potential use in cancer therapy by reactivating the p53 pathway in tumors where this pathway is inactivated due to MDM2 overexpression (Lu et al., 2006).

Material Properties and Electroluminescence

Another application is in the field of materials science, particularly in the synthesis and analysis of metal tris(n-methyl-8-quinolinolato) chelates. These compounds show varied photoluminescence and electroluminescence properties based on systematic methyl substitution, which affects their quantum efficiency and thermal properties. Such research indicates its utility in optimizing materials for organic light-emitting diode (OLED) devices (Sapochak et al., 2001).

Anticancer and Antimicrobial Activities

The molecule has been incorporated into novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, demonstrating significant anticancer activity against MCF-7 and WRL68 cancer cells. Additionally, these compounds exhibited promising in vitro antibacterial activity, particularly against Gram-negative bacteria E. coli, highlighting its potential as a foundation for developing new anticancer and antimicrobial agents (Bolakatti et al., 2020).

Inhibition of Botulinum Neurotoxin A

Research into quinolinol derivatives, including 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol, has shown effectiveness as inhibitors of botulinum neurotoxin serotype A (BoNT/A). These compounds bind to a hydrophobic pocket near the active site of BoNT/A's light chain domain, demonstrating non-competitive inhibition without involving the removal of zinc ion from the light chain, offering insights into the development of inhibitors for metalloproteases (Lai et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-16-12-13-18-14-15-20(23(26)22(18)24-16)21(17-8-4-2-5-9-17)25-19-10-6-3-7-11-19/h2-15,21,25-26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEENRMPCSWFMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290119
Record name NSC-66811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol

CAS RN

6964-62-1
Record name 6964-62-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-66811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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